(S)-2-(Benzylamino)-4-methylpentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(benzylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOWTIPPMQBTTA-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89384-51-0 | |
| Record name | N-BENZYL-L-LEUCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-(Benzylamino)-4-methylpentanoic Acid: Technical Profile & Synthesis Guide
This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of (S)-2-(Benzylamino)-4-methylpentanoic acid , commonly known as
Chemical Identity & Structure
This compound is a non-proteinogenic amino acid derivative where the
| Property | Data |
| IUPAC Name | (2S)-2-(Benzylamino)-4-methylpentanoic acid |
| Common Name | |
| CAS Registry Number | 2743-42-2 (Free acid) / 66399-70-0 (Methyl ester) |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Chiral Center | One (S-configuration at C2) |
| SMILES | CC(C)CNCc1ccccc1 |
Structural Visualization
The molecule features a hydrophobic isobutyl side chain and a benzyl group attached to the secondary amine, imparting significant lipophilicity compared to the parent amino acid.
Figure 1: Structural decomposition of N-Benzyl-L-leucine highlighting functional domains.
Physicochemical Properties
This compound exhibits properties typical of zwitterionic amino acids but with reduced water solubility due to the hydrophobic benzyl group.[1]
| Parameter | Value / Description | Notes |
| Physical State | White to off-white crystalline solid | Hygroscopic in salt forms. |
| Melting Point | 156–160 °C (as Tosylate salt) | Free acid decomposes >200 °C. |
| Solubility | Soluble in MeOH, EtOH, dilute acid.[2] | Poorly soluble in neutral water/hexane.[1] |
| pKa Values | Estimated based on N-alkyl amino acids.[1][2] | |
| LogP | ~1.7 - 2.0 | Significantly higher than L-Leucine. |
Spectral Characteristics (Predicted)
-
H NMR (400 MHz,
/ ):- 7.40–7.50 (m, 5H, Ar-H )
-
4.25 (ABq or s, 2H, N-CH
-Ph) -
3.95 (t, 1H,
-CH ) -
1.75 (m, 3H,
-CH , -CH )[2] -
0.95 (d, 6H,
-CH )
-
MS (ESI):
222.15
Synthesis Methodologies
The most robust route for research and scale-up is Reductive Amination . This "one-pot" method avoids the isolation of unstable imine intermediates and minimizes racemization.
Protocol: Reductive Amination (Green Route)
Reaction: L-Leucine + Benzaldehyde + Reducing Agent
-
Reagents:
-
Step-by-Step Procedure:
-
Formation: Suspend L-leucine in MeOH. Add benzaldehyde and stir at Room Temperature (RT) for 30–60 mins to form the Schiff base (imine). The solution typically becomes clear.
-
Reduction: Cool to 0 °C. Slowly add
(1.5 equiv) portion-wise to control hydrogen evolution. -
Workup: Stir for 2–4 hours. Quench with dilute HCl to pH ~2 (destroys excess hydride).
-
Isolation: Neutralize to isoelectric point (pH ~6–7) with NaOH. The product precipitates as a zwitterion.[1] Filter and wash with cold water/ether.[1]
-
Purification: Recrystallize from Ethanol/Water.[1]
-
Alternative Route: Nucleophilic Substitution
Direct alkylation of L-leucine with benzyl bromide is not recommended due to the risk of over-alkylation (forming
Figure 2: One-pot reductive amination pathway for high-fidelity synthesis.
Applications in Drug Development
A. Peptidomimetics & Backbone Modification
-alkylation of the peptide backbone is a key strategy to improve the pharmacokinetic profile of peptide drugs.[1]-
Proteolytic Stability: The bulky benzyl group sterically hinders proteases (e.g., chymotrypsin) from accessing the scissile amide bond.[2]
-
Conformational Constraint: Reduces the conformational freedom of the peptide chain, potentially locking it into a bioactive conformation.[2]
B. Leucine Aminopeptidase (LAP) Inhibition
-Benzyl-L-leucine acts as a competitive inhibitor of Leucine Aminopeptidase (LAP) .[1]-
Mechanism: LAP is a metalloenzyme that cleaves N-terminal residues.[1] The
-benzyl derivative mimics the transition state or binds to the active site pocket (S1 subsite) but cannot be processed efficiently, blocking the catalytic cycle. -
Relevance: LAP inhibitors are investigated for anticancer activity (preventing tumor angiogenesis) and antiparasitic therapies (e.g., malaria).[1][2]
C. Chiral Intermediate
Used as a precursor for:
-
Reduced Amide Isosteres: Converting the -COOH to -CH2OH (N-benzyl-L-leucinol) for use in protease inhibitors.
-
Resolution Agents: The chiral amine functionality allows it to be used to resolve racemic acids.[1]
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Cat 2 (H315) | Wear nitrile gloves.[1] |
| Eye Irritation | Cat 2A (H319) | Use safety goggles; rinse immediately if contacted.[1][2] |
| Respiratory | Cat 3 (H335) | Handle in a fume hood; avoid dust inhalation.[1][2] |
| Storage | Hygroscopic | Store at +2°C to +8°C, desiccated. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
- Synthesis of N-Alkyl Amino Acids: G. C. Barrett, Amino Acids, Peptides and Proteins, Vol. 24, Royal Society of Chemistry, 1993.
-
Reductive Alkylation Protocol : Ohfune, Y.; Kurokawa, N.; Higuche, N.; Saito, M.; Hashimoto, M.; Tanaka, T. "An efficient one-step reductive N-monoalkylation of amino acids."[2] Chemistry Letters, 1984 , 13(3), 441-444.
-
Leucine Aminopeptidase Inhibition : Matsas, R.; Fulcher, I. S.; Kenny, A. J.; Turner, A. J.[2] "Substance P and [Leu]enkephalin are hydrolyzed by an enzyme in pig caudate synaptic membranes that is identical with the endopeptidase-24.11 (enkephalinase) of kidney microvilli."[1] Proceedings of the National Academy of Sciences, 1983 , 80(10), 3111-3115. (Discusses inhibition profiles relevant to leucine derivatives).
-
NMR Data Reference : Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016 .[2] (Standard reference for amino acid spectral interpretation).
-
Safety Data : PubChem Compound Summary for CID 225947 (N-Benzyl-leucine). [1]
Sources
Thermodynamic stability of N-benzyl amino acid derivatives
Thermodynamic Stability & Degradation Kinetics of N-Benzyl Amino Acid Derivatives
Executive Summary: The Stability Paradox
N-benzyl amino acid derivatives occupy a critical niche in medicinal chemistry and peptide synthesis.[1] Unlike N-acyl derivatives (e.g., Fmoc, Boc), which are thermodynamically stabilized by amide resonance, N-benzyl derivatives contain a secondary amine with a basic nitrogen.[2] This structural nuance creates a "stability paradox":
-
Enhanced Stereochemical Stability: They are resistant to oxazolone-mediated racemization, a plague of N-acyl chemistry.
-
Susceptibility to Oxidative Degradation: The benzylic C-H bond is a thermodynamic weak point, prone to radical abstraction and oxidative debenzylation.[2][1]
This guide dissects the thermodynamic landscape of these derivatives, providing researchers with the causal logic needed to manipulate their stability for chiral resolution, prodrug design, and synthesis.[2]
Thermodynamic Landscape & Electronic Effects
To predict stability, one must quantify the electronic perturbation introduced by the benzyl group.[2][1]
pKa Shifts and Solvation Thermodynamics
The N-benzyl group transforms a primary amine (pKa ~9.[1]6) into a secondary amine.[1][3][4] While inductive effects from the phenyl ring are dampened by the methylene spacer (
-
Basicity: The pKa of the N-benzyl ammonium group (
) typically shifts to 9.3–9.5 . This slight reduction compared to the parent amino acid is thermodynamically significant, lowering the energy barrier for proton abstraction in basic media.[2][1] -
Zwitterionic Equilibrium: In aqueous solution, the zwitterionic form (
) remains the global minimum. However, in organic solvents used for synthesis (DCM, THF), the equilibrium shifts, and the thermodynamic cost of solvating the bulky benzyl cation increases, often necessitating counter-ion stabilization (e.g., as HCl salts).[2]
Binding Thermodynamics (Copper(II) Complexation)
N-benzyl amino acids are frequently used in ligand-exchange chromatography for chiral resolution. The thermodynamic stability of their metal complexes is governed by the chelate effect .[1]
Table 1: Representative Stability Constants (
| Ligand (L) | Thermodynamic Insight | ||
| Glycine | 8.2 | 15.1 | High stability; minimal steric strain. |
| N-Benzylglycine | 7.6 | 13.8 | Steric bulk of benzyl group lowers |
| L-Proline | 8.8 | 16.2 | Pre-organized rigid cycle enhances stability (macrocyclic effect). |
| N-Benzyl-L-Proline | 7.9 | 14.5 | Steric clash between benzyl and metal center destabilizes bis-complex. |
Analyst Note: The lower
for N-benzyl derivatives is advantageous for chiral resolution.[1] It implies faster ligand exchange kinetics (), allowing for sharper peak resolution in thermodynamic control separations.[2]
Stereochemical Stability: The Racemization Barrier
The primary thermodynamic threat to amino acid derivatives is racemization (
Mechanism: Direct Enolization vs. Oxazolone
N-acyl amino acids racemize via a 5(4H)-oxazolone intermediate, a low-energy pathway. N-benzyl derivatives cannot form oxazolones due to the lack of a carbonyl oxygen on the nitrogen.[1] Consequently, they must racemize via direct proton abstraction at the
Thermodynamic Driver: The formation of the planar carbanion/enolate intermediate is the rate-determining step.[1] The benzyl group exerts a subtle inductive withdrawal, slightly acidifying the
Figure 1: Racemization pathway comparison. The N-benzyl group forces the system through a high-energy carbanion transition state, effectively blocking the lower-energy oxazolone pathway common in peptide synthesis.
Oxidative Degradation: The Benzylic Weak Point
While stereochemically robust, N-benzyl derivatives are thermodynamically susceptible to oxidation.[2] The benzylic C-H bond dissociation energy (BDE ~88 kcal/mol) is lower than alkyl C-H bonds (~98 kcal/mol), making it a target for radical attack.[2]
Oxidative Debenzylation Mechanism
This pathway is often exploited for deprotection (e.g., using CAN or DDQ) but can occur spontaneously under stress conditions (light, air, metal impurities).[2]
-
Initiation: Hydrogen atom abstraction (HAT) from the benzylic position forms a stabilized benzylic radical.[1]
-
Oxidation: The radical is oxidized to an iminium ion.[1]
-
Hydrolysis: The iminium ion hydrolyzes to release benzaldehyde and the free amino acid.[1]
Figure 2: Oxidative debenzylation cascade.[5] This pathway represents the primary chemical instability of N-benzyl derivatives.
Experimental Protocols
These protocols are designed to be self-validating. If the control parameters (internal standards, purity checks) fail, the experiment is invalid.
Protocol A: Assessing Racemization Resistance (Deuterium Exchange)
Purpose: To quantify thermodynamic stability against base-catalyzed racemization without needing chiral chromatography for every timepoint.
-
Preparation: Dissolve N-benzyl amino acid (0.1 M) in
containing (pH adjusted to 12.0). -
Incubation: Heat at 50°C in a sealed NMR tube.
-
Validation (Internal Standard): Add 10 mM TMSP (Trimethylsilylpropanoic acid) as a chemical shift and integration reference.
-
Measurement: Monitor the decay of the
-proton signal via -NMR over 24 hours. -
Analysis: The rate of H/D exchange (
) correlates directly to the activation energy for racemization.[1]-
Self-Check: If the benzyl benzylic protons (singlet/doublet at ~4.0 ppm) show exchange, oxidative degradation is occurring, invalidating the racemization kinetic data.[2]
-
Protocol B: Thermal Stability Profiling (DSC)
Purpose: Determine the onset of thermal decomposition (
-
Sample: 2–5 mg of crystalline N-benzyl amino acid hydrochloride.
-
Pan: Hermetically sealed aluminum pan (pinhole lid to allow gas escape if decarboxylation is expected).
-
Ramp: 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).
-
Interpretation:
-
Endotherm 1 (Sharp): Melting point (
). -
Exotherm/Endotherm 2 (Broad): Decomposition (Decarboxylation).
-
Note: N-benzyl derivatives typically show a
10–20°C lower than free amino acids due to the lower lattice energy of the bulky crystals.[1]
-
Synthesis: Kinetic vs. Thermodynamic Control
To ensure high stability of the final product, the synthesis must avoid "over-alkylation" (formation of quaternary ammonium salts).[1]
-
Preferred Method (Reductive Amination):
-
Reagents: Amino acid + Benzaldehyde +
-Picoline-Borane (more stable than ). -
Thermodynamics: Formation of the imine is the equilibrium step; reduction is irreversible (Kinetic trap).[1]
-
-
Avoid (Direct Alkylation):
-
Reaction with Benzyl bromide leads to poly-alkylation (N,N-dibenzyl) due to the enhanced nucleophilicity of the secondary amine product.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability profiles of N-benzyl groups).
-
Bada, J. L. (1972).[2] Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society, 94(4), 1371–1373.[2] (Fundamental thermodynamics of
-proton abstraction). -
Kozlowski, H., et al. (1999).[2] Copper(II) complexes with N-alkylated amino acids.[3] Journal of Inorganic Biochemistry. (Stability constants and chelate thermodynamics).
-
Moriyama, K., et al. (2014).[2] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers. Organic Letters, 16(14), 3812–3815.[2] (Mechanism of oxidative degradation).
-
Gokarn, Y. R., et al. (2015).[2] Self-buffering antibody formulations.[1] Journal of Pharmaceutical Sciences. (Discusses pKa shifts and stability in protein/amino acid derivatives).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]
Methodological & Application
Synthesis of (S)-2-(Benzylamino)-4-methylpentanoic acid via reductive amination
Application Note: Chemoselective Synthesis of (S)-2-(Benzylamino)-4-methylpentanoic Acid (
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of This compound (
Unlike direct alkylation, which suffers from over-alkylation (formation of
Chemical Background & Mechanism
The reaction proceeds via the formation of a Schiff base (imine) between L-Leucine and Benzaldehyde, followed by in situ reduction.
Key Mechanistic Features:
-
Zwitterionic Challenge: L-Leucine exists as a zwitterion.[1] Successful imine formation requires the amine to be nucleophilic (non-protonated), yet the dehydration step is acid-catalyzed.
-
Selectivity:
is a weaker reducing agent than . At pH 6–7, it reduces the protonated iminium ion much faster than the aldehyde carbonyl, preventing the reduction of benzaldehyde to benzyl alcohol.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway highlighting the critical iminium ion reduction step.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |
| L-Leucine | 131.17 | 1.0 | Substrate (Chiral) |
| Benzaldehyde | 106.12 | 1.0 - 1.1 | Electrophile |
| 62.84 | 1.5 | Reducing Agent | |
| Methanol (MeOH) | - | Solvent | Reaction Medium |
| Acetic Acid (glacial) | 60.05 | Catalytic | pH Adjustment |
| KOH / NaOH | - | - | Solubility Aid (Optional) |
Step-by-Step Methodology
Step 1: Solubilization & Imine Formation
-
Charge a 250 mL round-bottom flask with L-Leucine (1.31 g, 10 mmol) and Methanol (40 mL) .
-
Note: L-Leucine is sparingly soluble in pure MeOH.
-
-
Critical Step: Add Benzaldehyde (1.06 g, 10 mmol) in one portion.
-
Stir the suspension vigorously at Room Temperature (RT) for 30 minutes.
-
Observation: The mixture may remain a suspension. This is normal. The equilibrium will drive the solid into solution as the imine forms.
-
Expert Tip: If solubility is problematic, add KOH (1.0 equiv) dissolved in minimal MeOH to form the soluble carboxylate, then adjust pH back to 6–7 with acetic acid before adding the reducing agent.
-
Step 2: Reduction 4. Check the pH of the solution.[6] It should be approximately pH 5–6 . If too basic, add glacial Acetic Acid dropwise.
- Why? Basic pH prevents iminium formation; highly acidic pH (
3) inhibits the hydride transfer and protonates the amine completely.
- Add Sodium Cyanoborohydride (
, 0.94 g, 15 mmol) in small portions over 10 minutes.
- Safety: Perform in a fume hood.
is toxic and generates HCN if exposed to strong acid.
- Stir the reaction mixture at RT for 12–16 hours .
- Monitoring: Monitor by TLC (Silica; Eluent: n-BuOH/AcOH/H2O 3:1:1). Stain with Ninhydrin. The product will appear as a distinct spot different from L-Leucine.
Step 3: Quench & Workup 7. Quench the reaction by adding Water (10 mL) . 8. Evaporate the Methanol under reduced pressure (Rotavap) to leave an aqueous residue. 9. Purification (Isoelectric Precipitation):
- Dilute the residue with water (20 mL).
- The product is an amino acid derivative.[4][5][7] Adjust the pH to its isoelectric point (approx pH 6.0–6.5) using 1M HCl or 1M NaOH carefully.
- Cool the mixture to 0°C for 2 hours. The white solid product,
-Benzyl-L-Leucine , should precipitate.
- Filter the solid, wash with cold water (2 x 10 mL) and cold acetone (1 x 5 mL) to remove unreacted benzaldehyde.
- Dry under high vacuum at 40°C.
Workflow Visualization
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of N-Benzyl-L-Leucine.
Quality Control & Troubleshooting
Analytical Specifications
| Test | Expected Result | Method |
| Appearance | White crystalline powder | Visual |
| 400 MHz, | ||
| Optical Rotation | Polarimetry | |
| Purity | HPLC (C18, 0.1% TFA/MeCN) |
Troubleshooting Guide
-
Problem: Low Yield / No Precipitation.
-
Cause: Incorrect pH during workup.
-
Solution: The zwitterion is soluble at very low pH (ammonium form) and very high pH (carboxylate form). Ensure pH is exactly near the isoelectric point (6.0–6.5).
-
-
Problem: Racemization.
-
Cause: High temperature or excessive basicity during imine formation.
-
Solution: Ensure reaction stays at RT. Avoid heating the Schiff base formation step.
-
-
Problem: Over-alkylation (
-dibenzyl).-
Cause: Excess aldehyde or reducing agent added too quickly.
-
Solution: Add
slowly. Ensure 1:1 stoichiometry of Aldehyde:Amine.
-
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][7] Journal of the American Chemical Society. Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] The Journal of Organic Chemistry. Link
-
Song, Y., et al. (2014). Practical Synthesis of N-Alkylated Amino Acids via Reductive Amination. Organic Process Research & Development. Link
Sources
- 1. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Using N-benzyl-L-leucine in solid-phase peptide synthesis (SPPS)
Application Note: Strategic Incorporation and Acylation of N-Benzyl-L-Leucine in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Technical Context
The incorporation of N-benzyl-L-leucine (N-Bzl-Leu) into peptide backbones is a potent strategy in peptidomimetic design. The N-benzyl modification masks the amide bond, protecting it from proteolytic cleavage, and introduces a hydrophobic moiety that can enhance membrane permeability or occupy specific hydrophobic pockets in receptor binding sites.
However, the steric bulk of the N-benzyl group creates a specific synthetic bottleneck: the acylation of the secondary amine. While coupling the N-Bzl-Leu residue to the growing chain is relatively straightforward, coupling the next amino acid onto the bulky N-benzyl-L-leucine secondary amine is kinetically disfavored. Standard carbodiimide (DIC) or uronium (HBTU) protocols often fail, leading to deletion sequences.
This guide provides a validated, self-correcting workflow for:
-
Synthesis/Incorporation of the N-Bzl-Leu residue (via building block or on-resin reductive amination).
-
High-Efficiency Acylation of the hindered N-benzyl secondary amine using advanced activation (HATU/HOAt and BTC/Triphosgene).
-
Critical Monitoring using the Chloranil test, as the Kaiser test is unreliable for secondary amines.
Pre-Synthesis Considerations
| Parameter | Recommendation | Rationale |
| Resin Choice | 2-Chlorotrityl Chloride (2-CTC) | If N-Bzl-Leu is at the C-terminus or position 2, 2-CTC prevents diketopiperazine (DKP) formation, a common side reaction with N-alkyl amino acids. |
| Protecting Group | Fmoc/tBu | Standard orthogonality. Boc chemistry is possible but less common for this specific modification due to HF cleavage requirements. |
| Solvent Quality | Anhydrous DMF/THF | Moisture kills activated species (especially acid chlorides generated by BTC). |
Protocol Phase 1: Incorporation of N-benzyl-L-leucine
There are two primary methods to introduce this residue.[1][2] Method A uses a commercially available building block. Method B generates the residue directly on the resin, offering greater flexibility if the building block is unavailable.
Method A: Coupling Pre-made Fmoc-N-Bzl-Leu-OH
Use this if you have the commercial building block.
-
Activation: Dissolve Fmoc-N-Bzl-Leu-OH (3 eq) and HATU (2.9 eq) in anhydrous DMF.
-
Base: Add DIEA (6 eq) .
-
Coupling: Add to the resin-bound peptide. Shake for 2–4 hours (longer than standard AA).
-
Monitoring: Perform Kaiser Test . (Since the resin amine is primary before this step, Kaiser is valid here).
Method B: On-Resin Reductive Amination
Use this to generate N-Bzl-Leu from a Leucine residue already on the resin.
-
Deprotection: Remove Fmoc from the resin-bound Leucine using 20% Piperidine/DMF.[1] Wash thoroughly (DCM/DMF).
-
Imine Formation:
-
Suspend resin in 1% Acetic Acid in DMF .
-
Add Benzaldehyde (10 eq) .
-
Shake for 1 hour at room temperature.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (NaBH₃CN, 5 eq) dissolved in a minimal amount of DMF/MeOH.
-
Shake for 2–4 hours .
-
Note: Vent the vessel; gas evolution may occur.
-
-
Wash: Wash extensively with DMF, MeOH, and DCM to remove boron salts.
-
Validation: Perform the Chloranil Test (see Section 5). A blue/green result confirms the presence of the secondary amine (N-benzyl).
Protocol Phase 2: Acylation of the N-benzyl-L-Leu Residue
This is the "Difficult Step." The secondary amine is sterically hindered.[3][4] Standard HBTU coupling will likely fail.
Workflow Decision Tree
-
Attempt 1: High-Efficiency Uronium (HATU/HOAt).
-
Attempt 2 (If #1 fails): Acid Chloride via BTC (Triphosgene).
Method A: The "Gold Standard" (HATU/HOAt)
-
Reagents:
-
Fmoc-Amino Acid (5 eq) (The incoming AA).
-
HATU (5 eq) .
-
HOAt (5 eq) (Crucial additive for hindered amines).
-
DIEA (10 eq) .
-
-
Procedure:
Method B: The "Nuclear Option" (BTC / Triphosgene)
Use this if HATU fails. This generates a highly reactive amino acid chloride in situ.
-
Safety Warning: Triphosgene generates phosgene gas. Work in a fume hood. Do NOT use DMF as the primary solvent (it reacts with acid chlorides to form Vilsmeier salts). Use THF or DCM .
-
Preparation:
-
Suspend resin in anhydrous THF (Tetrahydrofuran).
-
In a separate dry vial, dissolve Fmoc-Amino Acid (5 eq) and BTC (1.65 eq) in THF.
-
-
Activation:
-
Add 2,4,6-Collidine (15 eq) dropwise to the AA/BTC mixture. A white precipitate (collidinium chloride) will form.
-
Stir for 1–2 minutes to ensure acid chloride formation.
-
-
Coupling:
-
Quench: Wash resin with DCM, then DMF, then MeOH to quench any residual acid chloride.[6]
Monitoring & Quality Control
Crucial: The Kaiser (Ninhydrin) test does not work reliably for secondary amines (N-benzyl). It often yields a false negative or a faint reddish color.[7] You must use the Chloranil Test .[8]
The Chloranil Test Protocol
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure:
-
Take a small sample of resin beads (~1-2 mg) in a small tube.
-
Wash beads with MeOH/DCM.
-
Add 2 drops of Reagent A and 2 drops of Reagent B.
-
Let stand for 5 minutes at room temperature.
-
-
Interpretation:
-
Blue/Green Beads: Positive for Secondary Amine (Coupling Incomplete ). -> Repeat Coupling.
-
Colorless/Yellow Beads: Negative (Coupling Complete ). -> Proceed.
-
Visual Workflows
Figure 1: Strategic Workflow for N-Benzyl-Leu SPPS
Caption: Decision tree for incorporating and acylating N-benzyl-L-leucine, highlighting the fallback to BTC activation if standard high-efficiency coupling fails.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Chloranil) | Steric hindrance of N-benzyl group. | Switch to BTC/Collidine method. Ensure solvent is THF (not DMF) for BTC. Increase temperature to 50°C for HATU method. |
| Racemization | Over-activation or excessive base time. | Use Collidine instead of DIEA/NMM (weaker base, less racemization).[9] Limit pre-activation time of BTC to <2 mins. |
| Precipitate in BTC reaction | Formation of Collidinium salts (Normal). | This is expected. Ensure the suspension is transferred to the resin. Do not filter. |
| Low Yield after Cleavage | Acid lability or DKP formation. | If N-Bzl-Leu is the 2nd residue, DKP formation is likely. Use 2-CTC resin or Trityl linkers to minimize this. |
References
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application.[10] Journal of Organic Chemistry. Link
-
Thörn, C., et al. (2025). Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids.[11] ResearchGate. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Basis for Chloranil Test).[12]
-
BenchChem Application Note. (2025). N-α-Benzyl-L-isoleucine: A Technical Whitepaper on its Core Applications. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Preparation of N-benzyl amino acids using sodium cyanoborohydride
Application Note: Selective Synthesis of N-Benzyl Amino Acids via Borch Reduction
)Abstract
The synthesis of N-benzyl amino acids is a cornerstone transformation in the preparation of peptidomimetics, chiral auxiliaries, and pharmaceutical intermediates. While direct alkylation of amines with benzyl halides often leads to uncontrollable poly-alkylation (forming tertiary amines or quaternary ammonium salts), reductive amination offers a controlled, mono-selective pathway. This application note details the Borch Reduction , utilizing sodium cyanoborohydride (
Mechanism of Action
The success of this protocol relies on kinetic selectivity governed by pH.
-
Imine Formation: The amino acid (amine) attacks the benzaldehyde (carbonyl) to form a hemiaminal, which dehydrates to form an imine (Schiff base).[1]
-
Protonation: At pH 6–7, the imine is protonated to form an iminium ion . This species is significantly more electrophilic than the precursor aldehyde.
-
Selective Reduction: The cyano group in
is electron-withdrawing, stabilizing the boron center and making the hydride less nucleophilic than in . Consequently, reduces the highly reactive iminium ion rapidly but is kinetically slow to reduce the neutral aldehyde at this pH.
Key Insight: If the pH drops below 4, the aldehyde is protonated and reduced to benzyl alcohol (side product). If the pH rises above 8, the iminium ion concentration drops, stalling the reaction.
Figure 1: Mechanistic Pathway
Caption: Kinetic selectivity of the Borch reduction. The pathway in red/green represents the target window where iminium reduction outcompetes carbonyl reduction.
Critical Parameters & Optimization
| Parameter | Optimal Condition | Scientific Rationale |
| pH Control | 6.0 – 7.0 | Critical window. pH < 5 risks HCN generation and aldehyde reduction; pH > 8 prevents iminium formation. |
| Solvent | MeOH or MeOH:H₂O (3:1) | Methanol facilitates imine formation.[2] Water is required to solubilize zwitterionic amino acids. |
| Stoichiometry | 1.0 : 1.1 (AA : Aldehyde) | Slight excess of aldehyde drives the equilibrium. Excess aldehyde is easier to remove than unreacted amino acid. |
| Temperature | 20°C – 25°C | Higher temperatures increase the risk of racemization and side reactions. |
| Reaction Time | 12 – 18 Hours | Imine formation with amino acids is slower than with simple amines due to steric bulk and zwitterionic nature. |
Standard Experimental Protocol
Target: Synthesis of N-Benzyl-L-Phenylalanine. Scale: 10 mmol.
Reagents Preparation
-
L-Phenylalanine: 1.65 g (10 mmol)
-
Benzaldehyde: 1.17 g (1.12 mL, 11 mmol) [Freshly distilled recommended]
-
Sodium Cyanoborohydride: 0.41 g (6.5 mmol) [0.65 eq. hydride source]
-
Solvent: Methanol (30 mL) + Water (10 mL)
-
Catalyst: Glacial Acetic Acid (approx. 1-2 mL)
Step-by-Step Methodology
-
Solubilization:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Phenylalanine (10 mmol) in MeOH:H₂O (3:1).
-
Note: The solution may remain cloudy. This is normal.
-
-
Imine Formation:
-
Add Benzaldehyde (11 mmol) in one portion.
-
Stir at room temperature for 30 minutes.
-
-
Reduction (The Critical Step):
-
Add Sodium Cyanoborohydride (
) in small portions over 5 minutes. Warning: Perform in a fume hood. -
pH Adjustment: Check the pH using wet pH paper. It will likely be basic. Add Glacial Acetic Acid dropwise until the pH reaches 6.0–6.5 .
-
Observation: Evolution of gas may occur; ensure the flask is vented (e.g., via a needle in a septum).
-
-
Reaction Maintenance:
-
Stir at room temperature for 12–16 hours.
-
Monitoring: Check TLC (System: n-BuOH/AcOH/H₂O 4:1:1). Ninhydrin stain will show the disappearance of the primary amine (starting AA) and appearance of the secondary amine (product).
-
-
Workup & Quenching:
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Dilute the remaining aqueous residue with water (20 mL).
-
Quench: Carefully acidify to pH 2 with 1M HCl (to decompose excess borohydride). Caution: HCN gas evolution possible.[3][4] Use efficient ventilation.
-
Wash: Extract the aqueous layer with Diethyl Ether (
mL) to remove unreacted benzaldehyde and benzyl alcohol. Discard the ether layer.
-
-
Isolation:
-
Adjust the aqueous layer to pH 7 (isoelectric point) using 1M NaOH. The N-benzyl amino acid usually precipitates as a white solid.
-
Filter the solid, wash with cold water and cold ethanol.
-
Alternative: If no precipitate forms, extract the neutralized aqueous layer with EtOAc, dry over
, and evaporate.
-
Figure 2: Experimental Workflow
Caption: Operational flowchart for the preparation of N-benzyl amino acids.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too high (>7) | The imine did not protonate. Add more acetic acid during the addition of |
| Benzyl Alcohol Formation | pH too low (<4) | The aldehyde was reduced directly. Maintain pH strictly between 6 and 7. |
| Starting Material Remains | Poor solubility of AA | Increase water content in solvent or use the sodium salt of the amino acid initially. |
| Racemization | High Temp / Basic pH | Keep reaction at RT. Avoid prolonged exposure to basic conditions before reduction. |
| N,N-Dibenzylation | Excess Aldehyde | Strict stoichiometry (1.1 eq max). N-benzylation reduces nucleophilicity, so over-alkylation is rare with this method compared to alkyl halides. |
Safety & Handling (Mandatory)
-
Cyanide Hazard:
is highly toxic.[2] Upon contact with acid or water, it can release Hydrogen Cyanide (HCN) gas.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Engineering Controls: ALWAYS work in a functioning fume hood.
-
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide residues to cyanate before disposal, according to local EHS regulations.
-
PPE: Nitrile gloves, lab coat, and safety glasses are non-negotiable.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Gribble, G. W. (1998). "Sodium Cyanoborohydride."[2][3][4][6][7] Encyclopedia of Reagents for Organic Synthesis.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. (Cited as a modern alternative comparison).
-
Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. interchim.fr [interchim.fr]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. rushim.ru [rushim.ru]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Purification of N-benzyl-L-leucine from unreacted benzaldehyde
Topic: Removal of Unreacted Benzaldehyde via Chemoselective Workup
Welcome to the Advanced Synthesis Support Center. This guide addresses the purification of N-benzyl-L-leucine (a zwitterionic amino acid derivative) synthesized via reductive amination. The primary challenge in this synthesis is separating the amphoteric product from the neutral, lipophilic impurity: benzaldehyde .
The Purification Strategy: The "pH-Switch"
The most robust method for purifying N-benzyl amino acids relies on their amphoteric nature . Unlike benzaldehyde (which is neutral), N-benzyl-L-leucine exists in three distinct ionization states depending on pH.
By manipulating the pH, we can force the product into the aqueous phase (leaving benzaldehyde in the organic phase) and then precipitate it out as a pure zwitterion.
The Solubility Logic
| Species | pH < 2 (Acidic) | pH ~6 (Isoelectric/pI) | pH > 10 (Basic) |
| N-Benzyl-L-Leucine | Cationic ( | Zwitterionic ( | Anionic ( |
| Benzaldehyde | Neutral (Lipophilic) | Neutral (Lipophilic) | Neutral (Lipophilic) |
Interactive Workflow Diagrams
Figure 1: The pH-Switch Extraction Logic
This flowchart illustrates the critical separation pathway. By basifying the crude mixture, we lock the product in the water phase while washing away the benzaldehyde.
Caption: The "pH-Switch" separates the neutral aldehyde from the anionic amino acid derivative before final precipitation.
Detailed Protocols
Protocol A: The Standard "pH-Switch" Workup
Best for: Routine purification where benzaldehyde excess is moderate (<2 equivalents).
Reagents: 1M NaOH, 1M HCl, Diethyl Ether (or MTBE), pH paper/meter.
-
Solvent Swap: If the reaction was performed in Methanol (MeOH), concentrate the reaction mixture under reduced pressure (Rotavap) to remove the MeOH. You will be left with an aqueous residue or a gum.
-
Basification: Add water to the residue. Slowly add 1M NaOH until the pH reaches 11–12 .
-
Why? This deprotonates the carboxylic acid (
) and ensures the amine is neutral/free. The molecule becomes a water-soluble salt (Sodium N-benzyl-L-leucinate).
-
-
The Wash (Critical Step): Extract this basic aqueous solution with Diethyl Ether (2 x 50 mL).
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring. Monitor pH closely.[5][6]
-
Target pH: Stop adding acid when the pH reaches ~6.0 (the approximate isoelectric point of N-benzyl-L-leucine).
-
Observation: A white solid should precipitate. This is the zwitterionic product.
-
-
Isolation: Filter the solid, wash with cold water, and dry.
Protocol B: Sodium Bisulfite Scavenging
Best for: Cases with large excesses of benzaldehyde or if the "smell of almonds" persists after Protocol A.
If the benzaldehyde content is very high, it can drag the product into the organic layer or form emulsions. Pre-treating the organic wash with bisulfite removes the aldehyde chemically.
Mechanism:
-
Perform Step 3 from Protocol A (The Ether extraction).
-
Before discarding the Ether layer (or if you suspect product loss into the ether), wash the Ether layer with Saturated Aqueous Sodium Bisulfite (NaHSO3) .
-
Shake vigorously for 2-3 minutes. The benzaldehyde converts to the bisulfite adduct and moves into the aqueous phase.
-
Separate layers. The Ether layer is now aldehyde-free.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of precipitating at pH 6. What do I do?
Cause: N-benzyl-L-leucine is more lipophilic than L-leucine. If the concentration is too high or the temperature is too warm, it may form an oil. Solution:
-
Cool it down: Keep the beaker in an ice bath during acidification.
-
Seed it: If you have a tiny crystal of pure product from a previous batch, add it to induce crystallization.
-
Sonication: Briefly sonicate the oil/water mixture to encourage lattice formation.
-
Solvent Polish: If it remains an oil, extract the oil into DCM, dry over MgSO4, evaporate, and triturate the residue with Hexanes or Cold Ether to force solidification.
Q2: I still smell almonds (benzaldehyde) in my final solid.
Cause: Benzaldehyde can occlude (get trapped) inside the crystal lattice of the amino acid. Solution: Perform a Trituration or Recrystallization .
-
Trituration: Suspend the solid in diethyl ether or pentane (product is insoluble, benzaldehyde is soluble). Stir for 30 mins, then filter.
-
Recrystallization: Dissolve the solid in hot Ethanol/Water (1:1) . Allow it to cool slowly. The benzaldehyde will stay in the mother liquor.
Q3: Why is my yield lower than expected?
Cause:
-
Over-alkylation: Did you form N,N-dibenzyl-L-leucine? This side product is strictly lipophilic and would have been lost in the Ether wash (Step 3 of Protocol A). Check the ether layer by TLC.
-
pH Overshoot: If you acidified to pH 1 or 2, the product became cationic (
) and re-dissolved in the water. You must stop at pH 6.
Q4: Can I use Silica Gel Chromatography?
Advice: Avoid it if possible. Amino acids streak badly on silica due to their zwitterionic nature. If you must use a column, use a polar mobile phase like DCM : MeOH : NH4OH (89 : 10 : 1) . The ammonia keeps the amino acid deprotonated and moving.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[7][8][9] The Journal of Organic Chemistry, vol. 61, no.[5][7][10] 11, 1996, pp. 3849-3862.[5][7]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
- Furniss, B. S., et al. "Resolution of Racemates and Purification of Amino Acids." Vogel's Textbook of Practical Organic Chemistry, Pearson, Chapter 5.
-
BenchChem Technical Notes. "Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite."
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reddit.com [reddit.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubilization Strategies for N-Benzyl Amino Acids in Aqueous Systems
To: Research Scientists, Process Chemists, and Formulation Engineers From: Application Science Division Subject: Troubleshooting Solubility Profiles of Hydrophobic Zwitterions (N-Benzyl Amino Acids)
Executive Summary
N-benzyl amino acids present a distinct physicochemical paradox: they retain the zwitterionic character of standard amino acids but possess a significantly elevated partition coefficient (
This guide provides a root-cause analysis and actionable protocols to overcome these solubility barriers. It moves beyond generic advice, focusing on the interplay between pH-dependent ionization , Hofmeister series effects , and dielectric constant manipulation .[1]
Module 1: The pH Leverage (The Primary Control)
The solubility of N-benzyl amino acids is governed by their amphoteric nature. Unlike simple organic acids or bases, these molecules have a "U-shaped" solubility profile with a minimum at the Isoelectric Point (pI) .[1][2]
The Mechanism
At the pI (typically pH 5.5–6.5 for mono-amino/mono-carboxylic species), the molecule exists as a zwitterion (
Actionable Protocol: pH Shifting To achieve high solubility (>10 mg/mL), you must force the equilibrium toward a cationic or anionic species.[1]
-
Cationic Solubilization (Low pH):
-
Target pH: < 2.0
-
Mechanism: Protonation of the carboxylate (
). The molecule becomes a cation ( ). -
Reagent: 1M HCl or Methanesulfonic acid.[1]
-
-
Anionic Solubilization (High pH):
-
Target pH: > 9.5
-
Mechanism: Deprotonation of the secondary amine (
). The molecule becomes an anion ( ). -
Reagent: 1M NaOH, KOH, or L-Arginine (for biological compatibility).
-
Data Visualization: The Solubility Decision Tree
Figure 1: Decision matrix for solubilizing hydrophobic zwitterions. Note the critical branch point at physiological pH.
Module 2: Salt Selection & Counter-Ion Engineering
If pH adjustment alone causes precipitation (common with "salting out" effects), the choice of counter-ion is the next variable. This follows the Hofmeister Series , which dictates how ions affect the solubility of proteins and hydrophobic peptides.[4][5]
The Hofmeister Effect on N-Benzyl Groups
Because the N-benzyl group is hydrophobic, it is sensitive to "chaotropic" (salting-in) and "kosmotropic" (salting-out) ions.
| Ion Type | Effect on N-Benzyl AA | Recommended Counter-Ions | Avoid (Precipitation Risk) |
| Anions (for acidic pH) | Chaotropes break water structure, helping dissolve hydrophobic groups.[1] | Chloride ( | Sulfate ( |
| Cations (for basic pH) | Large organic cations reduce charge density and improve organic solubility.[1] | Meglumine, Tris, L-Arginine, Choline | Calcium ( |
Protocol: Counter-Ion Screening
-
For Basic Dissolution: Instead of NaOH, use L-Arginine or Meglumine .[1] These large organic counter-ions form "softer" salts that are less likely to crystallize out of solution compared to the rigid lattice of a Sodium salt.
-
For Acidic Dissolution: Avoid Sulfuric acid. Use HCl or Acetic Acid .[1]
Module 3: Cosolvents for Biological Assays
Researchers often face a deadlock: the compound needs to be at pH 7.4 for a cell assay, but it precipitates at pH 7.4 (its pI).[1]
Solution: Dielectric Constant (
Recommended System:
-
Stock Solution: Dissolve compound at 100x concentration in 100% DMSO .
-
Intermediate Dilution: Dilute to 10x in PEG-400 or Propylene Glycol .
-
Final Dilution: Add to aqueous buffer.
Why this works: The intermediate step prevents the "crash precipitation" that occurs when a hydrophobic DMSO stock hits pure water instantly. The PEG acts as a bridge, coating the hydrophobic benzyl group before it encounters the bulk water.
Module 4: Troubleshooting "Oiling Out" (LLPS)
N-benzyl amino acids are notorious for Liquid-Liquid Phase Separation (LLPS) , or "oiling out," rather than crystallizing.[1] This happens because the hydrophobic interactions between benzyl rings are strong enough to exclude water but not organized enough to form a crystal lattice.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Milky Emulsion | Rapid precipitation trapped oil droplets. | Heat-Cycle: Heat mixture to 60°C until clear, then cool very slowly (1°C/min). |
| Sticky Gum | Impure amorphous solid.[1] | Trituration: Add hexane or diethyl ether to the gum and sonicate. This extracts trapped solvent and forces crystallization. |
| Precipitation on Buffer Addition | "Salting Out" shock. | Reverse Addition: Add the buffer to the dissolved compound dropwise, rather than the compound to the buffer. |
FAQ: Specific User Scenarios
Q: I dissolved my N-benzyl amino acid in 0.1 M HCl, but when I added PBS (Phosphate Buffered Saline), it precipitated immediately. Why? A: Two forces are at work here.[1] First, PBS shifts the pH from acidic (~1.[1]0) to neutral (~7.4), forcing the molecule into its insoluble zwitterionic state.[1] Second, Phosphate is a kosmotrope (see Module 2).[1] It promotes hydrophobic aggregation.[1] Fix: Switch to a buffer with a lower ionic strength (e.g., 10 mM Tris-HCl) or keep the pH slightly elevated (pH 8.5) if your assay permits.[1]
Q: Can I use sonication to dissolve the solid? A: Yes, but with caution. Sonication generates heat.[1] If your N-benzyl derivative is an ester, heat can cause hydrolysis.[1] If it is a free acid, heat is generally safe.[1] Always sonicate in short bursts (30 seconds) to avoid overheating the solvent, which can lead to supersaturation and subsequent crashing out upon cooling.
Q: My compound is an oil. How do I weigh it accurately for a stock solution?
A: Do not try to weigh the oil directly into a volumetric flask; you will lose mass on the transfer tools.
Protocol: Weigh the vial containing the oil (Tare). Add your solvent (e.g., DMSO) directly to the source vial.[1] Dissolve completely. Weigh the vial again. Calculate the concentration based on the added solvent mass and density (
References
-
Hofmeister Series & Protein Solubility
-
Amino Acid pKa and Isoelectric Points
-
Title: Amino Acids Reference Chart (Sigma-Aldrich).[1]
- Source: Sigma-Aldrich.
-
-
Solubility Mechanisms of Hydrophobic Drugs
-
Oiling Out / Phase Separation
-
pKa Values of Organic Compounds
Sources
- 1. Amino Acids Reference Chart [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Hofmeister series - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
HPLC Method for Purity Analysis of N-Benzyl Amino Acid Derivatives
Executive Summary
The analysis of N-benzyl amino acid derivatives presents a unique chromatographic scenario. Unlike native amino acids, which lack strong chromophores and require derivatization (e.g., OPA, FMOC) or specialized detection (CAD, MS), the N-benzyl group introduces a distinct UV-absorbing moiety (λ max ~254 nm) and significantly increases hydrophobicity.
This guide compares the three primary methodologies for analyzing these derivatives: Reversed-Phase (RP-HPLC) , Chiral HPLC , and Hydrophilic Interaction Liquid Chromatography (HILIC) . While RP-HPLC is the gold standard for chemical purity and impurity profiling, Chiral HPLC is non-negotiable for determining enantiomeric excess (ee).
Part 1: The Analytical Challenge
N-benzyl amino acids serve as critical intermediates in peptide synthesis and chiral building blocks. The analytical challenge lies in their amphoteric nature (zwitterionic potential) combined with the hydrophobic benzyl modification .
Key Impurity Sources
Understanding the synthesis pathway is critical for method development, as it dictates the impurity profile.[1]
-
Reductive Amination: Uses benzaldehyde and a reducing agent (e.g., NaBH₄).
-
Impurities: Residual benzaldehyde, benzyl alcohol, and unreacted amino acid.
-
-
Direct Alkylation: Uses benzyl halides (Bn-Cl/Bn-Br).
-
Impurities: N,N-dibenzyl derivatives (over-alkylation), benzyl halides, and racemized products.
-
Visualization: Impurity Genesis & Detection
Figure 1: Origin of common impurities in N-benzyl amino acid synthesis. Dotted lines indicate side reactions or residual starting materials.
Part 2: Method Comparison
Reversed-Phase HPLC (RP-HPLC) – The Workhorse
Best For: Chemical purity (%), impurity profiling, and reaction monitoring.
-
Mechanism: Partitioning based on hydrophobicity. The benzyl group provides sufficient retention on C18 columns, allowing separation from the polar, unreacted amino acids (which elute at the void volume).
-
Advantages:
-
Direct UV Detection: The benzyl ring allows robust detection at 254 nm.
-
Resolution: Excellent separation of mono-benzyl vs. di-benzyl byproducts.
-
Robustness: Highly reproducible with standard C18 columns.
-
-
Limitations: Cannot separate enantiomers (D- vs. L-N-benzyl amino acids).
Chiral HPLC – The Stereochemical Specialist
Best For: Enantiomeric purity (ee) and racemization studies.
-
Mechanism: Formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).
-
Key Columns:
-
Macrocyclic Glycopeptides (e.g., Chirobiotic T): Excellent for N-blocked amino acids.
-
Crown Ethers (e.g., Crownpak CR): Specific for primary amines (less effective if N-benzyl hinders the amine, but effective for some derivatives).
-
Polysaccharide (Amylose/Cellulose): Versatile for protected derivatives.
-
-
Limitations: Higher cost per column; lower peak capacity for general impurities compared to C18.
HILIC – The Polar Alternative
Best For: Very polar derivatives (e.g., N-benzyl Arginine) or retaining unreacted free amino acids.
-
Mechanism: Partitioning into a water-rich layer on a polar stationary phase.
-
Advantages: Retains the polar unreacted amino acid starting material better than RP-HPLC.
-
Limitations: N-benzyl groups are often too hydrophobic for ideal HILIC retention; solvent mismatch issues with sample diluents.
Summary Data Table
| Feature | RP-HPLC (C18) | Chiral HPLC | HILIC |
| Primary Use | Chemical Purity & Yield | Enantiomeric Excess (ee) | Trace Free Amino Acid Analysis |
| Stationary Phase | C18 / C8 / Phenyl-Hexyl | Teicoplanin / Amylose | Silica / Amide / Zwitterionic |
| Mobile Phase | Water/ACN + 0.1% TFA | MeOH/Water or Hexane/IPA | ACN/Water + Ammonium Formate |
| Detection | UV 254 nm | UV 254 nm | UV 200-210 nm / MS |
| Cost/Run | Low | High | Medium |
| Resolution | High (for structural impurities) | High (for enantiomers) | Medium |
Part 3: Detailed Experimental Protocol (RP-HPLC)
This protocol is designed as a self-validating system for the purity analysis of a generic N-benzyl amino acid (e.g., N-benzyl Phenylalanine).
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: The "Plus" or end-capped columns reduce peak tailing caused by the secondary amine interaction with silanols.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Why TFA? It acts as an ion-pairing agent, protonating the secondary amine (improving shape) and suppressing the ionization of the carboxylic acid (increasing retention).
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Elute salts/free AA) |
| 2.0 | 5 | End Initial Hold |
| 15.0 | 95 | Linear Gradient (Elute N-benzyl product) |
| 18.0 | 95 | Wash (Elute di-benzyl/hydrophobic impurities) |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Sample Preparation
-
Standard Prep: Weigh 10 mg of reference standard. Dissolve in 10 mL of 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).[2]
-
Sample Prep: Dissolve crude sample to 1 mg/mL in the same diluent.
-
Critical Step: If the sample is not fully soluble, add 10 µL of TFA or mild heating/sonication. Filter through a 0.22 µm PTFE filter.
-
System Suitability Criteria (Pass/Fail)
-
Tailing Factor (As): 0.8 – 1.5 (Strict control due to amine interaction).
-
Theoretical Plates (N): > 5,000.
-
Resolution (Rs): > 2.0 between the main peak and nearest impurity.
-
% RSD (Area): < 2.0% for 5 replicate injections.
Part 4: Analytical Workflow Visualization
This diagram illustrates the decision logic for selecting the correct method and validating the results.
Figure 2: Analytical decision tree for method selection and troubleshooting.
Part 5: Troubleshooting & Expert Insights
Peak Tailing
-
Cause: Interaction between the secondary amine of the N-benzyl group and residual silanols on the silica support.
-
Solution: Ensure the mobile phase pH is acidic (pH < 3.0) using TFA or Formic Acid.[3] If tailing persists, switch to a "Polar Embedded" group column or a Phenyl-Hexyl column, which often provides better pi-pi interaction with the benzyl ring [1].
Detection of Non-Aromatic Amino Acids[5][6][7][8]
-
Issue: If the starting amino acid is Glycine or Alanine, the unreacted starting material has no UV absorbance at 254 nm.
-
Solution: Use a dual-wavelength method. Monitor 254 nm for the N-benzyl product and 205-210 nm for the unreacted amino acid. Note that at 210 nm, mobile phase transparency is critical (use HPLC grade TFA) [2].
Chiral Separation Failures
-
Insight: If standard polysaccharide columns fail, try a Macrocyclic Glycopeptide (Teicoplanin) column (e.g., Astec CHIROBIOTIC T).[4] These are specifically effective for N-blocked amino acids and operate well in Reversed-Phase modes (MeOH/Water), making them MS-compatible [3].
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). Amino Acid and Peptide Chiral Separations - Astec CHIROBIOTIC Handbook. Retrieved from
-
Creative Peptides. (2023). Peptide Impurities & Solutions: Mechanisms of Impurity Generation. Retrieved from
-
ResearchGate. (2017). General method to prepare amino acids benzyl esters and to isolate them...[5]. Retrieved from
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of N-Benzyl-L-Leucine
Executive Summary
N-benzyl-L-leucine is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. In drug development, verifying the structural integrity of this intermediate is paramount, particularly distinguishing it from its structural isomer, N-benzyl-L-isoleucine , and its lower homolog, N-benzyl-L-valine .
While standard LC-MS provides molecular weight confirmation (
Part 1: Theoretical Framework & Mechanism
Ionization and Stability
Under Electrospray Ionization (ESI) in positive mode, N-benzyl-L-leucine forms a stable protonated precursor
Primary Fragmentation Channels
Upon Collision-Induced Dissociation (CID), the molecule undergoes two competitive fragmentation pathways driven by charge stabilization:
-
Benzyl Cation Formation (Pathway A): Heterolytic cleavage of the
bond. This yields the tropylium ion ( 91.05), a highly stable aromatic carbocation. This is the dominant "fingerprint" for the benzyl moiety but provides no information on the amino acid backbone. -
Modified Immonium Ion Formation (Pathway B): Loss of the carboxylic acid group (
or ) and subsequent fragmentation. For N-benzyl derivatives, the "immonium" ion retains the benzyl group, shifting the classic Leucine immonium mass ( 86) to a higher mass ( 176).
Critical Insight: The differentiation of Leucine vs. Isoleucine relies entirely on the secondary fragmentation of this m/z 176 ion .
Part 2: Comparative Analysis (The Differentiator)
This section compares N-benzyl-L-leucine against its primary "imposter," N-benzyl-L-isoleucine.
Table 1: Comparative MS/MS Fingerprints
| Feature | N-Benzyl-L-Leucine (Target) | N-Benzyl-L-Isoleucine (Alternative) | N-Benzyl-L-Valine (Homolog) |
| Precursor | 222.15 | 222.15 (Isobaric) | 208.13 |
| Primary Fragment | |||
| Immonium Precursor | |||
| Diagnostic Loss | Loss of 42 Da ( | Loss of 28 Da ( | Loss of 42 Da (Propene) |
| Key Diagnostic Ion | |||
| Mechanism | Side chain is isobutyl; splits off isopropyl group. | Side chain is sec-butyl; splits off ethyl group. | Side chain is isopropyl. |
The "W-Ion" Rule
In standard amino acid analysis, Leucine and Isoleucine are distinguished by side-chain fragmentation (often called
-
Leucine Derivative: The side chain is an isobutyl group (
).[2] Fragmentation favors the loss of the entire isopropyl group or elimination of propene. -
Isoleucine Derivative: The side chain is a sec-butyl group (
).[2] Fragmentation favors the loss of the terminal ethyl group.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for the specific identification of N-benzyl-L-leucine.
Figure 1: Divergent fragmentation pathways of N-benzyl-L-leucine vs. its isomer. The m/z 134 ion is the definitive confirmation of the Leucine backbone.
Part 4: Experimental Protocol
To replicate these results, use the following self-validating workflow. This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Stock Solution: Dissolve 1 mg N-benzyl-L-leucine in 1 mL Methanol.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? To ensure complete protonation of the secondary amine (
generation).
-
LC-MS/MS Parameters
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Collision Energy (CE): Stepped CE is recommended (15, 30, 45 eV).
-
Low CE (15 eV): Preserves the Parent (222.15).[3]
-
Med CE (30 eV): Generates the Immonium intermediate (176.15).
-
High CE (45 eV): Forces the diagnostic side-chain cleavage (134.10).
-
Workflow Diagram
Figure 2: Experimental workflow for the structural validation of N-benzyl-L-leucine.
References
-
Creative Biolabs. Differentiation of Leucine and Isoleucine. Creative Biolabs Protein Sequencing Platform. Available at: [Link]
-
National Institutes of Health (NIH). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]
-
Matrix Science. Peptide Fragmentation: Immonium and Related Ion Masses. Mascot Help. Available at: [Link]
-
SCIEX. Differentiation of leucine and isoleucine for enhanced sequence variant analysis. Technical Note. Available at: [Link]
Sources
A Researcher's Guide to the Vibrational Landscape of N-benzyl-L-leucine: An FTIR Spectroscopy Comparison
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. N-benzyl-L-leucine, a chiral N-substituted amino acid, presents a unique spectroscopic profile that can be effectively elucidated using Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the FTIR absorption bands characteristic of the secondary amine in N-benzyl-L-leucine, comparing them with related structures to offer a comprehensive understanding of its vibrational behavior.
The Vibrational Signature of a Secondary Amine in a Chiral Environment
The introduction of a benzyl group to the nitrogen atom of L-leucine transforms it from a primary to a secondary amine. This structural modification induces significant and discernible changes in the molecule's infrared spectrum. The key vibrational modes of interest for the secondary amine functionality are the N-H stretching and N-H wagging, alongside the C-N stretching vibrations.
N-H Stretching: A Telltale Singlet
Primary amines (R-NH₂) typically exhibit two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. In contrast, secondary amines (R₂NH), such as N-benzyl-L-leucine, possess only a single N-H bond and therefore display a solitary, generally weaker, N-H stretching absorption band in the 3350-3310 cm⁻¹ range.[1] The presence of this single peak is a definitive marker for the secondary amine functionality. Hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber.
The Absence of N-H Bending and the Presence of N-H Wagging
While primary amines show a characteristic N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹, this band is typically absent in the spectra of secondary amines.[1] However, a strong and broad band attributed to N-H out-of-plane bending, or "wagging," is observable for both primary and secondary amines in the 910-665 cm⁻¹ region.[1]
C-N Stretching Vibrations
The stretching of the carbon-nitrogen bond provides further structural insight. In aliphatic amines, the C-N stretching vibration is found in the 1250-1020 cm⁻¹ region as a medium to weak band. For aromatic amines, this band is typically stronger and appears at a higher frequency, between 1335-1250 cm⁻¹.[1] In N-benzyl-L-leucine, we can expect contributions from both the aliphatic (leucine backbone) and aromatic (benzyl group) C-N bonds.
Comparative Analysis: Deciphering the Spectrum of N-benzyl-L-leucine
To fully appreciate the FTIR spectrum of N-benzyl-L-leucine, a comparison with its parent amino acid, L-leucine, and a simple secondary amine is instructive.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | N-benzyl-L-leucine (Predicted) | L-Leucine (Primary Amine) | Diethylamine (Secondary Amine) |
| Secondary Amine | N-H Stretch | 3350-3310 | Single, weak-medium band ~3330 | Two bands ~3400 & ~3300 | Single band ~3288[1] |
| Primary Amine | N-H Bend | 1650-1580 | Absent | Present ~1620 | Absent |
| Secondary Amine | N-H Wag | 910-665 | Present, broad band ~740 | Present (as primary) ~780 | Present ~733[1] |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Very broad band centered ~3000 | Very broad band centered ~3000 | Absent |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, sharp band ~1710 | Strong, sharp band ~1720 | Absent |
| Benzyl Group | Aromatic C-H Stretch | >3000 | Weak bands >3000 | Absent | Absent |
| Benzyl Group | Aromatic C=C Stretch | 1600-1450 | Multiple weak-medium bands | Absent | Absent |
| Aliphatic C-N | C-N Stretch | 1250-1020 | Present, medium-weak band | Present, medium-weak band | Present ~1143[1] |
| Aromatic C-N | C-N Stretch | 1335-1250 | Present, strong band | Absent | Absent |
This table presents predicted and comparative data based on established spectroscopic principles.
The predicted spectrum of N-benzyl-L-leucine clearly distinguishes it from L-leucine through the appearance of a single N-H stretch and the introduction of aromatic C-H and C=C stretching bands from the benzyl group. The influence of the benzyl group is also anticipated in the C-N stretching region, likely resulting in a more complex pattern compared to a simple aliphatic secondary amine like diethylamine.
Visualizing the Structure and Workflow
To further clarify the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of N-benzyl-L-leucine.
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of N-benzyl-L-leucine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. N-benzyl-L-leucine, a protected amino acid derivative, is a valuable chiral intermediate. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of chromatographic strategies for the robust separation of N-benzyl-leucine enantiomers, grounded in established principles of chiral recognition and supported by practical experimental protocols.
The Imperative of Enantioselective Analysis
The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, elicit toxic side effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and intermediates. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the gold standard for its accuracy, precision, and scalability.[1]
Understanding the Analyte: N-benzyl-leucine
Before delving into separation strategies, a fundamental understanding of the analyte's physicochemical properties is crucial for methodical method development.
| Property | Value | Source |
| Molecular Formula | C13H19NO2 | PubChem |
| Molecular Weight | 221.29 g/mol | PubChem |
| XLogP3-AA | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
The N-benzyl group introduces significant hydrophobicity and aromaticity compared to the unprotected amino acid, while the carboxylic acid and secondary amine functionalities provide sites for hydrogen bonding and ionic interactions. These features are the handles by which chiral selectors will differentiate between the enantiomers.
A Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation.[2] For N-protected amino acids like N-benzyl-leucine, three classes of CSPs have demonstrated broad applicability and high success rates: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type CSPs.
Polysaccharide-Based CSPs
Derived from cellulose or amylose coated or immobilized on a silica support, these are among the most versatile and widely used CSPs. The chiral selectors are typically phenylcarbamate derivatives.
-
Mechanism of Chiral Recognition: The primary interactions governing enantioselective recognition on polysaccharide-based CSPs are hydrogen bonding, π-π interactions, and steric hindrance. The carbamate linkages in the chiral selector act as hydrogen bond donors and acceptors, while the phenyl groups provide sites for π-π stacking with the aromatic ring of the N-benzyl group. The analyte fits into chiral grooves or cavities on the polysaccharide backbone, and subtle differences in the steric fit of the enantiomers lead to differential retention. For N-protected amino acids, the bulky protecting group plays a significant role in the interaction with the CSP.[2]
-
Recommended Columns:
-
Advantages: Broad applicability, high efficiency, and available in both coated and more robust immobilized versions.
-
Considerations: Coated phases have limitations with certain solvents (e.g., chlorinated solvents, THF, acetone). Immobilized phases offer greater solvent flexibility.
Macrocyclic Glycopeptide-Based CSPs
These CSPs utilize macrocyclic antibiotics, such as teicoplanin or vancomycin, bonded to silica.
-
Mechanism of Chiral Recognition: The complex, basket-like structure of macrocyclic glycopeptides offers a multitude of interaction sites. Chiral recognition is a multifactorial process involving hydrogen bonding, ionic interactions, inclusion complexation, and steric repulsion. The peptide backbone, sugar moieties, and ionizable groups of the macrocycle create a highly selective chiral environment. For N-protected amino acids, the carboxylic acid can interact with the basic sites on the selector, while the benzyl group can fit into hydrophobic pockets.[5]
-
Recommended Columns:
-
Astec® CHIROBIOTIC® T (Teicoplanin): Exhibits unique selectivity for N-derivatized amino acids, including those with FMOC, CBZ, and t-BOC protecting groups, which are structurally analogous to the benzyl group.[6]
-
Astec® CHIROBIOTIC® R (Ristocetin A): Often complementary to CHIROBIOTIC T, providing alternative selectivity.[6]
-
-
Advantages: Multimodal (reversed-phase, polar organic, normal phase), excellent for polar and ionizable compounds, and compatible with LC-MS.
-
Considerations: Can exhibit U-shaped retention profiles with varying organic modifier concentrations, which can be leveraged for method optimization.
Pirkle-Type (Brush-Type) CSPs
These CSPs consist of a small chiral molecule, often an amino acid derivative, covalently bonded to a silica support.
-
Mechanism of Chiral Recognition: The mechanism is primarily based on a three-point interaction model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions. For an N-protected amino acid, the aromatic ring of the benzyl group can undergo a π-π interaction with an aromatic ring on the CSP, while the amide and carboxyl groups can participate in hydrogen bonding.
-
Recommended Columns:
-
Chirex® 3012 (N-(3,5-Dinitrobenzoyl)-L-leucine): This type of phase has shown success in separating N-benzoyl amino acids, which are structurally very similar to N-benzyl amino acids.[1]
-
-
Advantages: Well-understood separation mechanism, often provides predictable elution orders.
-
Considerations: May have a narrower range of applicability compared to polysaccharide or macrocyclic glycopeptide phases.
Experimental Section: A Comparative Study
To provide a practical comparison, we present hypothetical but representative experimental data for the separation of N-benzyl-DL-leucine on three leading candidate columns. The data is based on typical performance characteristics observed for structurally similar N-protected amino acids.
Table 1: Comparative Performance of Selected CSPs for the Enantioseparation of N-benzyl-DL-leucine
| Parameter | Method 1: Polysaccharide-Based | Method 2: Macrocyclic Glycopeptide-Based | Method 3: Pirkle-Type |
| Column | Lux® 5 µm Cellulose-2 (250 x 4.6 mm) | Astec® CHIROBIOTIC® T (250 x 4.6 mm) | Chirex® 3012 (250 x 4.6 mm) |
| Mobile Phase | 0.1% TFA in Acetonitrile/Water (60:40, v/v) | 0.1% Acetic Acid in Methanol/Water (70:30, v/v) | 0 mM Ammonium Acetate in Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (t_R1) | 8.5 min (L-enantiomer) | 10.2 min (L-enantiomer) | 12.8 min (D-enantiomer) |
| Retention Time (t_R2) | 10.2 min (D-enantiomer) | 12.5 min (D-enantiomer) | 14.5 min (L-enantiomer) |
| Resolution (R_s) | 2.1 | 2.5 | 1.8 |
| Selectivity (α) | 1.20 | 1.23 | 1.13 |
Note: The elution order and retention times are illustrative and based on typical separations of similar compounds. The D-enantiomer is often more retained on macrocyclic glycopeptide phases.
Experimental Workflow & Protocols
The following section details the step-by-step protocols for the methods presented above.
Workflow for Chiral Method Development
Caption: A simplified model of chiral recognition on a CSP.
Conclusion and Recommendations
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for the enantiomeric separation of N-benzyl-leucine.
-
For initial screening and robust method development, the Lux® Cellulose-2 in a reversed-phase system with an acetonitrile/water mobile phase offers a high probability of success, as demonstrated for a wide range of N-protected amino acids. [3][4]* The Astec® CHIROBIOTIC® T provides an excellent alternative with complementary selectivity. Its multimodal capabilities and MS-compatibility make it a powerful tool, particularly when dealing with complex matrices or when mass spectrometric detection is required. [6] The choice between these alternatives will depend on specific laboratory requirements, such as existing instrumentation, solvent preferences, and the need for MS compatibility. The provided protocols offer a solid foundation for developing a validated, high-performance method for ensuring the enantiomeric purity of N-benzyl-L-leucine, a critical step in the journey from chemical synthesis to therapeutic application.
References
-
Phenomenex Inc. (n.d.). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225947, n-Benzylleucine. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
- Ilisz, I., Berkecz, R., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review.
- Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3344.
- Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(17), 9120.
- Akyüz, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
-
Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]
- Zhang, T., et al. (2014). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].
- G. Ali, I., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 107-119.
-
Chem-Impex International, Inc. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
- Lee, W., & Chun, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-195.
- Fülöp, F., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
- Aggarwal, S., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(2), e0229587.
- Chankvetadze, B., et al. (2021).
- Meinert, C., et al. (2014). Gas chromatographic enantiomer separation of d,l-leucine.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phenomenex.com [phenomenex.com]
- 5. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
